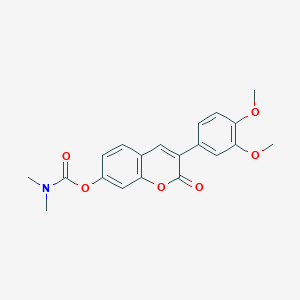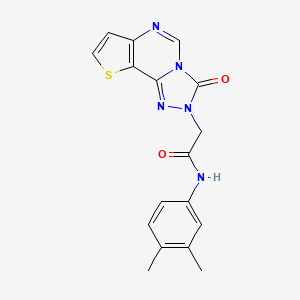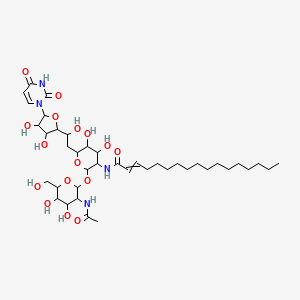
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 3,4-dimethoxyphenethylamine , a chemical compound of the phenethylamine class. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, a method for synthesizing 3,4-dimethoxy benzyl cyanide, a related compound, has been described . This method involves three steps: decarboxylation reaction, aldoxime reaction, and dehydration reaction .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study detailed the synthesis of novel 2-oxo-2H-chromen-7-yl dimethylcarbamates, including derivatives with oxygen or sulfur atoms adjacent to the carbonyl or thiocarbonyl group of the amide moiety. Microwave-assisted synthesis was crucial for the successful preparation of sulfur-containing carbamates. These compounds were synthesized to investigate the influence of the heteroatom on the amide rotational barrier, showcasing the versatility in modifying the compound's structure for targeted applications (Janse van Rensburg & Robinson, 2009).
Structural Investigations
- Crystallographic analysis of related chromene compounds has provided insights into their molecular structure and potential for intermolecular interactions. For example, the crystal structure of a chromene derivative highlighted the molecule's ability to form dimeric structures through intermolecular hydrogen bonding, indicating potential for solid-state assembly and material design (Manolov, Ströbele, & Meyer, 2008).
Physical Properties and Applications
Investigations into the rotational barrier of amides in chromene carbamates revealed the effect of heteroatoms on amide rotation. This study suggests potential applications in molecular design where the rotational freedom of functional groups affects the material's properties or biological activity (Janse van Rensburg, Robinson, & Kruger, 2011).
The study of chromene derivatives as crown ethers for complexation highlights the compound's potential in creating selective binding sites for ions. This application is crucial in developing sensors, ion-exchange materials, or selective catalysts (Gündüz et al., 2006).
Research into the photochromism of chromene crystals reveals unique light-responsive behaviors, offering opportunities in developing optical switches, photoresponsive materials, and molecular electronics (Hobley et al., 2000).
Propiedades
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-21(2)20(23)26-14-7-5-13-9-15(19(22)27-17(13)11-14)12-6-8-16(24-3)18(10-12)25-4/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSDBNRYUWOCMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chloro-6-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2466143.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-N,N-dimethylamine](/img/structure/B2466146.png)

![Ethyl 4-(4-chlorophenyl)-2-[(3-chloroquinoxalin-2-yl)amino]thiophene-3-carboxylate](/img/structure/B2466148.png)
![8-butyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2466149.png)

![8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2466153.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2466156.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2466158.png)
![Methyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-methoxyquinoline-2-carboxylate](/img/structure/B2466159.png)
![4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2466160.png)

